Structural Differentiation vs. 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1)
The target compound differs from its closest commercially listed analog, 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1), by a single atomic substitution on the piperazine N-aryl ring: a chlorine atom is replaced by a methyl group . This results in a molecular formula change from C24H20Cl2N4 to C25H23ClN4 and a molecular weight reduction from 435.35 to 414.94 g/mol, accompanied by increased lipophilicity attributable to the methyl substituent .
| Evidence Dimension | Molecular Composition and Physicochemical Properties |
|---|---|
| Target Compound Data | C25H23ClN4; MW = 414.94 g/mol; 1 chlorine atom; 1 methyl group |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1): C24H20Cl2N4; MW = 435.35 g/mol; 2 chlorine atoms; no methyl group |
| Quantified Difference | ΔMW = -20.41 g/mol; replacement of -Cl with -CH3 eliminates one H-bond acceptor and increases calculated logP |
| Conditions | Calculated from published molecular formulas and structures |
Why This Matters
This single‑atom change can alter target affinity, selectivity, and ADME profile, making the target compound a distinct chemical entity for screening and lead optimization.
